molecular formula C9H12IN B3039914 1-(4-iodophenyl)-n,n-dimethylmethanamine CAS No. 140621-52-9

1-(4-iodophenyl)-n,n-dimethylmethanamine

Cat. No.: B3039914
CAS No.: 140621-52-9
M. Wt: 261.1 g/mol
InChI Key: OFXGJTFUMSIQPF-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Synthesis

While a definitive historical timeline for the initial synthesis of 1-(4-iodophenyl)-N,N-dimethylmethanamine is not extensively documented in seminal literature, its emergence is intrinsically linked to the broader development of synthetic methodologies in organic chemistry. The individual components of the molecule, the iodophenyl group and the benzylic amine, have long been utilized in synthesis. The rise of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century significantly enhanced the utility of aryl halides, including iodobenzenes, as versatile building blocks.

The synthesis of structurally similar compounds, such as analogs of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), underscores the importance of the N,N-dimethylaminomethylphenyl substructure in medicinal chemistry. nih.gov The preparation of such molecules often involves the introduction of the dimethylaminomethyl group onto a pre-functionalized phenyl ring. The specific combination of the iodo- and dimethylaminomethyl- functionalities in this compound likely arose from the need for a versatile intermediate that could undergo further elaboration at the aryl position while retaining the key pharmacophoric amine feature.

Role as a Key Intermediate and Structural Motif in Advanced Chemical Entities

The utility of this compound as a key intermediate stems from the reactivity of the carbon-iodine bond and the inherent properties of the dimethylaminomethyl group. The iodine atom serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has made it a valuable precursor in the synthesis of a wide range of more complex molecules.

For instance, the iodophenyl moiety is a common precursor in the synthesis of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The iodine can be readily displaced by a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I) or serve as a site for the introduction of other radiolabels via Stille or Suzuki coupling reactions.

A notable application of a structurally related motif is in the development of high-affinity ligands for the serotonin transporter (SERT). nih.gov Research has shown that biphenylthio derivatives containing the dimethylaminomethylphenyl substructure exhibit potent and selective binding to SERT. nih.gov In the synthesis of these ligands, the iodo-precursor is crucial for constructing the biphenyl (B1667301) scaffold through palladium-catalyzed coupling reactions. The dimethylamino group in these compounds is often critical for their interaction with the transporter protein.

The synthesis of the antidepressant vortioxetine (B1682262) also involves intermediates with an iodophenyl group, highlighting the industrial relevance of such building blocks in pharmaceutical manufacturing. epo.orggoogle.com The general synthetic strategies employed for these types of molecules often rely on the versatility of aryl halides in forming key bonds.

Overview of Research Trajectories and Academic Significance

The academic significance of this compound and its analogs lies primarily in their application as tools for drug discovery and development, particularly in the field of neuropharmacology. The pursuit of novel ligands for monoamine transporters, such as SERT, has driven much of the research involving this and related chemical structures. nih.gov

One major research trajectory is the development of new radiopharmaceuticals for in vivo imaging of the brain. The ability to visualize and quantify the density of neurotransmitter transporters like SERT is crucial for understanding the pathophysiology of various psychiatric and neurological disorders, including depression and anxiety. The 4-iodophenyl group provides a convenient handle for radioiodination, leading to the development of potential SPECT imaging agents. nih.gov

Another significant area of research is the exploration of structure-activity relationships (SAR) for new therapeutic agents. By using this compound as a starting material, chemists can systematically modify the aryl portion of the molecule through various coupling reactions and evaluate the effects of these modifications on biological activity. This approach has been instrumental in the design of selective and potent inhibitors of neurotransmitter reuptake.

Furthermore, the reactivity of the C-I bond in this compound makes it a useful substrate for investigating and developing new catalytic methods. The efficiency and scope of various cross-coupling reactions can be tested using this relatively simple yet functionalized molecule.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 140621-52-9
Molecular Formula C₉H₁₂IN
Molecular Weight 261.10 g/mol
Appearance Solid
Boiling Point 275.6±23.0 °C (Predicted)
Density 1.553±0.06 g/cm³ (Predicted)
pKa 8.56±0.28 (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXGJTFUMSIQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 1-(4-iodophenyl)-N,N-dimethylmethanamine

Direct synthesis of the target compound can be achieved through various well-established reactions, including reductive amination, halogenation, and palladium-catalyzed coupling.

Reductive amination is a primary method for forming carbon-nitrogen bonds. In this context, it typically involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the target amine.

One prominent strategy is the Eschweiler-Clarke reaction , which methylates a primary or secondary amine using excess formic acid and formaldehyde (B43269). wikipedia.orgnrochemistry.comyoutube.comjk-sci.comorganic-chemistry.org This reaction proceeds via reductive amination, where formaldehyde first forms an iminium ion with the amine, and formic acid then acts as a hydride donor to reduce the ion. wikipedia.orgnrochemistry.comyoutube.com An advantage of this method is that it specifically produces tertiary amines without the risk of forming quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com The reaction is irreversible due to the loss of carbon dioxide gas. wikipedia.org

To synthesize this compound, one could start with 4-iodobenzylamine. nih.gov This precursor would be subjected to the Eschweiler-Clarke conditions to introduce the two methyl groups onto the nitrogen atom.

An alternative reductive amination approach involves the direct reaction of 4-iodobenzaldehyde (B108471) with dimethylamine (B145610) in the presence of a reducing agent. Various reducing agents can be employed, such as sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. For instance, borohydride exchange resin (BER) has been shown to be an effective and convenient reducing agent for the reductive amination of aldehydes and ketones with dimethylamine, offering high yields and a simple work-up procedure. koreascience.kr

This strategy involves introducing the iodine atom onto a pre-existing N,N-dimethylbenzylamine scaffold. wikipedia.org Direct iodination of the aromatic ring can be challenging and may lead to a mixture of ortho, meta, and para isomers. Therefore, a more controlled approach often starts with an aniline (B41778) derivative.

For example, one could begin with N,N-dimethylbenzylamine and introduce an amino group at the para position. This can be achieved through nitration followed by reduction. The resulting 4-amino-N,N-dimethylbenzylamine can then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by an iodide ion to yield the desired this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, involving the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

To synthesize this compound using this method, a suitable starting material would be 4-iodobenzyl halide (e.g., 4-iodobenzyl bromide). This precursor would be coupled with dimethylamine using a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine (B1218219) ligand like (o-biphenyl)P(t-Bu)2. cmu.edu The choice of ligand is crucial for the efficiency of the reaction. cmu.eduresearchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the final product. wikipedia.orglibretexts.org

Another relevant palladium-catalyzed reaction is the Sonogashira coupling , which typically forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgnih.gov While not a direct route to the target amine, it can be used to construct precursors. For example, coupling 1,4-diiodobenzene (B128391) with an alkyne containing a dimethylamine group could be a step in a multi-step synthesis.

Synthesis of Advanced Precursors Incorporating the 4-Iodophenyl and Dimethylmethanamine Moieties

The synthesis of advanced precursors is particularly important for applications such as radiolabeling, where the iodine atom is introduced in a late-stage step. rsc.org For instance, in the preparation of radioiodinated compounds, a common precursor is a trialkyltin derivative. nih.govnih.gov

A typical strategy involves the synthesis of a tributylstannyl precursor. This can be achieved by reacting 1-(4-bromophenyl)-N,N-dimethylmethanamine with hexabutylditin in the presence of a palladium catalyst. The resulting 1-(4-(tributylstannyl)phenyl)-N,N-dimethylmethanamine can then be subjected to radioiodination using a source of radioactive iodine, such as [¹²³I]NaI, in the presence of an oxidizing agent like hydrogen peroxide. nih.gov This method allows for the efficient and high-yield introduction of the iodine isotope.

Optimization of Reaction Conditions and Yield for Academic Research Applications

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in academic research. researchgate.netscielo.br Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the selection of the ligand is critical. Bulky, electron-rich phosphine ligands often give the best results. cmu.edu The choice of base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄), can also significantly influence the reaction outcome. cmu.edu Solvents like toluene, dioxane, or dimethoxyethane (DME) are commonly used. libretexts.orgcmu.edu

In reductive amination reactions, the choice of reducing agent and the stoichiometry of the reactants are important variables. For example, in the Eschweiler-Clarke reaction, using an excess of both formic acid and formaldehyde is necessary to drive the reaction to completion and ensure the formation of the tertiary amine. wikipedia.org The temperature is also a key factor; these reactions are often performed at elevated temperatures. nrochemistry.com

Below is an interactive data table summarizing typical conditions for the synthesis of related compounds, which can be adapted for the synthesis of this compound.

Stereoselective Synthesis of Analogues and Derivatives

While this compound itself is achiral, the synthesis of chiral analogues and derivatives is an important area of research. Stereoselectivity can be introduced by using chiral starting materials, catalysts, or reagents.

For instance, in a palladium-catalyzed arylation reaction, if the substrate contains a chiral center, the reaction conditions can be optimized to preserve the stereochemical integrity of that center. The use of chiral phosphine ligands in palladium catalysis can also induce asymmetry in the product, leading to the formation of one enantiomer in excess.

In the context of reductive amination, if a chiral amine is used as a starting material, the Eschweiler-Clarke reaction typically proceeds without racemization of the chiral center. wikipedia.org This allows for the synthesis of optically active tertiary amines.

Structural Elucidation and Advanced Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). While specific experimental spectra for 1-(4-iodophenyl)-n,n-dimethylmethanamine are not detailed in publicly available literature, the expected spectral data can be reliably predicted based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the 1,4-disubstituted benzene (B151609) ring would appear as a characteristic AA'BB' system, likely consisting of two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The protons ortho to the iodine atom would be expected at a different chemical shift than the protons ortho to the methylene (B1212753) group due to their distinct electronic environments.

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) connecting the phenyl ring and the nitrogen atom would likely appear as a singlet in the range of δ 3.4-3.6 ppm.

N,N-dimethyl Protons: The six equivalent protons of the two methyl groups attached to the nitrogen atom would produce a sharp singlet, typically further upfield, around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom bonded to the iodine (C-I) would be found around δ 90-100 ppm. The other aromatic carbons would resonate in the typical δ 120-140 ppm range.

Benzylic Carbon: The methylene carbon (-CH₂-) would likely appear in the δ 60-65 ppm region.

N,N-dimethyl Carbons: The two equivalent methyl carbons attached to the nitrogen would give a single signal in the δ 40-45 ppm range.

Predicted NMR Spectral Data
NucleusExpected Chemical Shift (δ, ppm)
¹H (Aromatic)7.0 - 7.8 (Two doublets)
¹H (Benzylic, -CH₂-)3.4 - 3.6 (Singlet)
¹H (N-methyl, -N(CH₃)₂)2.2 - 2.4 (Singlet)
¹³C (C-I)90 - 100
¹³C (Aromatic)120 - 140
¹³C (Benzylic, -CH₂-)60 - 65
¹³C (N-methyl, -N(CH₃)₂)40 - 45

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound (C₉H₁₂IN), the exact molecular weight is 261.11 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 261. Due to the energetic nature of ionization methods like Electron Ionization (EI), the molecular ion is often unstable and breaks down into smaller, more stable fragments. libretexts.orglibretexts.org

The fragmentation of this compound is predictable. A common and energetically favorable fragmentation pathway for benzylamines is the α-cleavage (cleavage of the bond beta to the aromatic ring). This would involve the cleavage of the C-N bond, leading to the formation of a highly stable 4-iodobenzyl cation. This fragment would likely be the most abundant ion in the spectrum, known as the base peak.

Predicted Fragmentation:

Molecular Ion (M⁺): m/z = 261

Base Peak ([M - N(CH₃)₂]⁺): m/z = 217 (corresponding to the 4-iodobenzyl cation, C₇H₆I⁺)

Other Fragments: Another possible fragment could be the dimethylaminomethyl cation ([CH₂N(CH₃)₂]⁺) at m/z = 58, resulting from the cleavage of the benzyl-carbon bond.

Predicted Mass Spectrometry Data
Fragment IonPredicted m/z
[C₉H₁₂IN]⁺ (Molecular Ion)261
[C₇H₆I]⁺ (4-iodobenzyl cation)217 (Likely Base Peak)
[C₃H₈N]⁺ (dimethylaminomethyl cation)58

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Assessment

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. researchgate.net The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretches from the methylene and methyl groups are expected in the 2800-3000 cm⁻¹ region.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations usually occur in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration for the C-N bond of the tertiary amine is expected in the 1000-1250 cm⁻¹ region.

C-I Stretching: The C-I bond stretch is expected at lower wavenumbers, typically in the 485-610 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The 4-iodophenyl chromophore in the molecule is expected to exhibit characteristic π → π* transitions. Substituted benzene rings typically show two primary absorption bands. For this compound, one would expect a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) at longer wavelengths, possibly around 260-280 nm. researchgate.net

Predicted Spectroscopic Data
Spectroscopy TypeExpected Absorption Region / Peak
IR (Aromatic C-H stretch)~3030 cm⁻¹
IR (Aliphatic C-H stretch)2800 - 3000 cm⁻¹
IR (Aromatic C=C stretch)1450 - 1600 cm⁻¹
IR (C-N stretch)1000 - 1250 cm⁻¹
UV-Vis (λmax 1)~200 - 230 nm
UV-Vis (λmax 2)~260 - 280 nm

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the crystal lattice and the molecular structure within it can be constructed, providing exact bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched crystallographic databases, this technique would be the ultimate confirmation of its covalent structure and would reveal its conformation in the solid state. If a suitable crystal were grown and analyzed, the resulting data would include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). Organic molecules often crystallize in monoclinic systems.

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, z coordinates for every atom in the molecule, allowing for the calculation of all bond lengths and angles.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, molecular orbital energies, and reactivity descriptors of 1-(4-iodophenyl)-n,n-dimethylmethanamine.

These calculations can reveal the distribution of electron density, identifying electron-rich and electron-deficient regions which are crucial for predicting sites of electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. These parameters are instrumental in profiling how this compound might interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Property Value Unit
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV
Electronegativity (χ) 3.5 eV
Chemical Hardness (η) 2.7 eV
Chemical Softness (S) 0.37 eV⁻¹

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the conformational landscape of this compound.

These simulations can identify the most stable conformations (lowest energy states) and the energy barriers between different conformations. Understanding the accessible conformations is critical, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. For this compound, key areas of conformational flexibility would include the rotation around the bond connecting the phenyl ring to the dimethylaminomethyl group.

MD simulations can also be used to study how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule like a protein. This can help in understanding its solubility, transport properties, and potential binding modes to a target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of this compound, QSAR studies would involve this compound as part of a larger dataset of structurally similar molecules with known biological activities.

The process involves calculating a variety of molecular descriptors for each compound, which can be electronic, steric, or hydrophobic in nature. These descriptors are then used to build a mathematical model that predicts the activity of new, untested compounds. This ligand-based design approach is valuable when the three-dimensional structure of the biological target is unknown. Should this compound be part of a series of potential therapeutic agents, QSAR can guide the design of new derivatives with improved potency and selectivity.

Reaction Mechanism Studies through Computational Approaches

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic pathways. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates.

By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism for a given reaction. This information is crucial for optimizing reaction conditions to improve yields and reduce byproducts in a synthetic process. Similarly, understanding the metabolic fate of this compound through computational reaction mechanism studies can provide insights into its potential biotransformation and clearance in a biological system. For instance, the iodine atom on the phenyl ring could be a site for metabolic transformation, and computational studies could elucidate the energetics of such processes.

Derivatization Strategies for Enhanced Research Applications

Analytical Derivatization for Chromatographic and Spectrometric Analysis

Derivatization is often a necessary step to improve the analytical performance of compounds in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov For "1-(4-iodophenyl)-n,n-dimethylmethanamine," which possesses a tertiary amine, specific derivatization strategies can overcome challenges related to volatility and ionization efficiency.

GC-MS analysis requires analytes to be volatile and thermally stable. While "this compound" has some volatility, its polarity due to the tertiary amine group can lead to poor peak shape and interactions with the GC column. nih.gov Derivatization can mitigate these issues by converting the polar amine into a less polar, more volatile group. jfda-online.com

One common strategy for tertiary amines is the use of chloroformate reagents. vt.edu These reagents react with the tertiary amine, leading to a dealkylation and the formation of a carbamate (B1207046) derivative. This transformation increases the volatility of the molecule, making it more amenable to GC analysis. researchgate.net Another approach is acylation, which involves the reaction of the amine with an acylating agent to form an amide. However, this is more commonly used for primary and secondary amines. researchgate.net Silylation, the introduction of a silyl (B83357) group, is another widely used derivatization technique to increase volatility for GC-MS analysis. nih.gov

Table 1: Derivatization Reagents for GC-MS Analysis of Tertiary Amines

Derivatization Reagent Derivative Formed Effect on Volatility Reference
Propyl chloroformate Carbamate Increases vt.edu
Pentafluorobenzyl chloroformate (PFBCF) Carbamate Increases vt.eduresearchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Silyl derivative Increases

In LC-MS, particularly with electrospray ionization (ESI), the efficiency of ionization is crucial for sensitivity. ddtjournal.com "this compound," being a tertiary amine, can be readily protonated in acidic mobile phases to form a positively charged ion. However, derivatization can be employed to further enhance its ionization efficiency and, consequently, the sensitivity of the analysis. nih.govnih.gov

Table 2: Strategies for Improving LC-MS Ionization of Tertiary Amines

Derivatization Strategy Mechanism of Ionization Enhancement Reference
Quaternization (e.g., with methyl iodide) Creates a permanently charged quaternary ammonium (B1175870) ion researchgate.net
Introduction of a high proton affinity tag Increases the likelihood of protonation in the ESI source nih.gov
Use of specific mobile phase additives (e.g., ammonium formate) Can enhance the formation of desired adduct ions chromatographyonline.com

Introduction of Reporter Tags for Biological Probes

The iodophenyl moiety of "this compound" provides a versatile handle for the introduction of reporter tags, transforming the compound into a probe for various biological studies. These tags, such as fluorescent dyes or biotin (B1667282), allow for the detection, localization, and quantification of the molecule in biological systems.

Fluorescent labeling can be achieved by coupling a fluorescent dye to the aryl iodide. This can be accomplished through various cross-coupling reactions, such as the Sonogashira or Suzuki coupling, where the iodine atom is replaced with a fluorescent molecule containing a suitable reactive group. rsc.orgrsc.org The resulting fluorescent probe can then be used in techniques like fluorescence microscopy and flow cytometry to visualize its distribution in cells or tissues. acs.org

Biotinylation, the attachment of a biotin molecule, is another powerful strategy. wikipedia.org The high-affinity interaction between biotin and avidin (B1170675) or streptavidin can be exploited for the detection and purification of the labeled molecule. thermofisher.comsigmaaldrich.com Biotin can be introduced at the aryl iodide position using similar cross-coupling methodologies. The resulting biotinylated probe can be used in various affinity-based assays, such as Western blotting and ELISA. nih.gov

Table 3: Reporter Tags for Biological Probes

Reporter Tag Method of Introduction Application Reference
Fluorescein Sonogashira or Suzuki coupling at the aryl iodide position Fluorescence imaging, flow cytometry acs.org
Biotin Cross-coupling reactions at the aryl iodide position Affinity purification, immunoassays nih.gov

Chemical Modification for Bioconjugation Methodologies

The chemical structure of "this compound" offers multiple sites for chemical modification, enabling its conjugation to a wide range of biomolecules, including proteins, peptides, and nucleic acids. abacusdx.com This process, known as bioconjugation, is essential for creating targeted therapeutics, diagnostic agents, and research tools. nih.gov

The aryl iodide is a particularly useful functional group for bioconjugation. It can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki coupling, to form stable bonds with amino or boronic acid-containing biomolecules, respectively. mit.edu Furthermore, the aryl iodide can undergo copper-catalyzed reactions, like the Ullmann condensation, to form linkages with thiols, for example, from cysteine residues in proteins. acs.org

The benzylamine (B48309) moiety also presents opportunities for bioconjugation. The tertiary amine can be targeted for modification, or the benzylic position can be functionalized. For instance, selective oxidation of the benzylamine could introduce a carbonyl group, which can then be used in subsequent conjugation reactions. acs.org

Table 4: Bioconjugation Strategies

Reactive Site Conjugation Chemistry Biomolecule Target Reference
Aryl iodide Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) Amines (e.g., lysine (B10760008) residues in proteins) mit.edu
Aryl iodide Copper-catalyzed C-S coupling (Ullmann condensation) Thiols (e.g., cysteine residues in proteins) acs.org
Benzylamine Oxidation followed by condensation Various nucleophiles acs.org

Radiolabeling Techniques and Radiopharmaceutical Precursor Development

Direct Radioiodination Methods for 1-(4-iodophenyl)-N,N-dimethylmethanamine

Direct radioiodination is a common and straightforward method for incorporating radioactive iodine into molecules that contain an aromatic ring. nih.gov This technique is particularly suitable for small molecules like this compound, which possesses a phenyl group that can undergo electrophilic substitution. The process typically involves the oxidation of a radioactive iodide salt (e.g., Na[¹²³I]I) to generate a reactive electrophilic iodine species (*I⁺), which then substitutes a hydrogen atom on the aromatic ring.

The efficiency of direct radioiodination is highly dependent on the choice of oxidizing agent. Several agents are commonly employed, each with distinct reactivity and requiring specific reaction conditions. nih.gov N-halosuccinimides, for instance, are effective oxidizing agents whose reactivity can be modulated by the choice of catalyst, solvent, and substrate. nih.gov

Two of the most established oxidizing agents for this purpose are Chloramine-T and Iodo-Gen®. A comparative study on the radioiodination of β-CIT, a compound also featuring a phenyl iodide structure, highlights that both methods can yield the desired product with high radiochemical purity (>95%), demonstrating the robustness of these direct labeling techniques. mdpi.com While direct labeling is efficient, it can be harsh, and the oxidizing conditions may potentially degrade sensitive molecules. nih.gov

Table 1: Common Oxidizing Agents for Direct Radioiodination

Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages
Chloramine-T Aqueous buffer, pH 7.0-7.5, room temperature High efficiency, rapid reaction Can lead to oxidation of sensitive functional groups
Iodo-Gen® Solid-phase oxidant coated on reaction vessel Milder conditions, easy removal post-reaction Slower reaction times compared to Chloramine-T
N-Bromosuccinimide (NBS) Acetic acid with NaI Readily available, stable, high yields Requires specific solvent systems

| Lactoperoxidase | Presence of H₂O₂ | Enzymatic, very mild conditions | More complex setup, potential for protein denaturation |

Strategies for Indirect Radiolabeling via Prosthetic Groups

Indirect radiolabeling is employed when a target molecule is sensitive to the conditions of direct labeling or lacks a suitable functional group for direct incorporation of a radionuclide. nih.gov This strategy involves first radiolabeling a small molecule, known as a prosthetic group, which is then covalently attached to the target molecule.

For a compound like this compound, indirect methods are typically relevant when labeling a larger biomolecule (e.g., a peptide or antibody) with an iodophenyl moiety. In this context, a derivative of the primary compound acts as the prosthetic group. A common approach is to use organometallic precursors, such as trialkylstannyl or boronic acid ester derivatives. For example, a tributylstannyl precursor, 1-(4-(tributylstannyl)phenyl)-N,N-dimethylmethanamine, can be synthesized and subsequently radioiodinated via electrophilic substitution of the stannyl (B1234572) group. This radioiodinated intermediate is then conjugated to the target biomolecule.

Another sophisticated indirect method involves using pre-labeled acylation agents. N-succinimidyl 3-[I]iodobenzoate ([I]SIB) is a well-known prosthetic group that, once radioiodinated, can react with primary amines on proteins or peptides to form stable amide bonds. nih.gov More recent developments in bioorthogonal chemistry have introduced novel prosthetic groups, such as radioiodinated sydnones, which can react efficiently with strained alkynes under mild conditions, offering another powerful tool for indirect labeling. nih.gov

Table 2: Selected Prosthetic Groups for Indirect Radioiodination

Prosthetic Group Precursor Radiolabeling Method Conjugation Chemistry Target Functional Group
N-succinimidyl 3-(tri-n-butylstannyl)benzoate Iododestannylation Acylation Primary amines (-NH₂)
Arylboronic acid esters Copper-catalyzed nucleophilic substitution Click Chemistry (e.g., SPSAC) Alkynes, Azides

Development of Precursors for Positron Emission Tomography (PET) Radiotracers (e.g., [¹⁸F]Fluorination)

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) ([¹⁸F]). nih.govnih.gov Due to its favorable half-life (109.8 minutes) and low positron energy, [¹⁸F] is the most widely used radionuclide for PET tracer development. nih.govfrontiersin.org To create a PET analog of this compound, the iodine atom must be replaced with [¹⁸F]fluorine, which necessitates the synthesis of a suitable precursor molecule.

The development of PET radiotracers involves designing precursors that can undergo rapid and efficient radiofluorination. pitt.edu For aromatic systems, this is typically achieved through nucleophilic aromatic substitution (SₙAr). A good leaving group must be present at the 4-position of the phenyl ring, which can be displaced by [¹⁸F]fluoride. Common leaving groups include nitro (-NO₂), and quaternary ammonium (B1175870) salts (e.g., -N(CH₃)₃⁺).

The synthesis of an [¹⁸F]-labeled analog would therefore start with a precursor like N,N-dimethyl-1-(4-nitrophenyl)methanamine. This precursor would be reacted with [¹⁸F]fluoride, typically activated by a phase-transfer catalyst such as a potassium-kryptofix complex (K/K₂₂₂), in an anhydrous polar aprotic solvent at elevated temperatures. Recent advancements have also explored copper-mediated radiofluorination of aryl boronic esters, which can proceed under milder conditions. frontiersin.org

Table 3: Precursors for Aromatic [¹⁸F]Fluorination

Precursor Leaving Group Typical Reaction Conditions Advantages Limitations
Nitro (-NO₂) group High temperature (120-180 °C), aprotic solvent (DMSO, DMF) Readily available precursors Requires electron-withdrawing activating groups, harsh conditions
Trimethylammonium (-N(CH₃)₃⁺) triflate Moderate temperature (80-120 °C), aprotic solvent Good leaving group, milder conditions Precursor synthesis can be multi-step
Boronic Acid Pinacol Ester Copper catalysis, moderate temperature Mild conditions, good functional group tolerance Catalyst can be sensitive to air and moisture

| Diaryliodonium Salt | Copper catalysis, room to moderate temperature | High reactivity, fast reactions | Precursor stability can be a concern |

Quality Control and Radiochemical Purity Assessment in Radiolabeling Synthesis

The production of any radiopharmaceutical for research or clinical use must adhere to stringent quality control (QC) standards to ensure its identity, purity, and suitability for injection. iaea.org Key parameters evaluated include radiochemical yield (RCY) and radiochemical purity (RCP). RCY is the percentage of the initial radioactivity that has been incorporated into the desired product, while RCP is the percentage of the total radioactivity in the final product that is in the correct chemical form. nih.gov

Regulatory bodies like the European Pharmacopoeia provide monographs that outline the required QC tests for radiopharmaceutical preparations. nih.govresearchgate.net The two primary analytical techniques for assessing radiochemical purity are radio-Thin Layer Chromatography (radio-TLC) and radio-High-Performance Liquid Chromatography (radio-HPLC).

Radio-TLC is a rapid and simple method used to separate the labeled product from free, unreacted radioisotope. mdpi.com For instance, in an iodination reaction, a TLC system can be chosen where the [¹²³I]iodide migrates with the solvent front while the more lipophilic [¹²³I]-1-(4-iodophenyl)-N,N-dimethylmethanamine remains at or near the origin. mdpi.com

While radio-TLC is excellent for determining RCY, it has limited resolution and may not detect radiolysed or other chemical impurities. nih.gov Radio-HPLC is the gold standard for determining RCP, as it offers superior separation of the desired radiotracer from both radioactive and non-radioactive impurities. researchgate.net This technique is essential during the validation phase of a new radiotracer to identify any degradation products, such as those formed by radiolysis, which could affect the biological activity of the compound. nih.govresearchgate.net

Table 4: Comparison of Quality Control Methods for Radiochemical Purity

Feature Radio-Thin Layer Chromatography (Radio-TLC) Radio-High-Performance Liquid Chromatography (Radio-HPLC)
Principle Separation based on differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. mdpi.com High-resolution separation based on partitioning between a stationary column and a liquid mobile phase under high pressure.
Primary Use Rapid determination of radiochemical yield (RCY); separation of labeled product from free radioisotope. nih.gov Accurate determination of radiochemical purity (RCP); separation of all chemical and radiochemical impurities. nih.gov
Resolution Low to moderate. High.
Detection of Impurities May not detect structurally similar impurities or products of radiolysis. nih.gov Capable of identifying and quantifying multiple radiochemical and chemical impurities. researchgate.net
Speed Fast (typically 5-15 minutes). Slower (typically 10-30 minutes per sample).

| Complexity | Simple equipment and procedure. | Requires specialized, complex equipment and method development. |

Receptor Binding and Preclinical Pharmacological Characterization

In Vitro Radioligand Binding Assay Methodologies

No studies were found that employed in vitro radioligand binding assays to characterize the interaction of 1-(4-iodophenyl)-n,n-dimethylmethanamine with any biological target.

Saturation Binding Analysis for Receptor Density and Affinity Determination

There is no available data from saturation binding analyses to determine the equilibrium dissociation constant (Kd) or the maximum receptor density (Bmax) for this compound at any receptor.

Competition Binding Assays for Ligand Selectivity and Potency Evaluation

Information from competition binding assays, which would elucidate the inhibitory constant (Ki) and thus the potency and selectivity of this compound for various receptors, is not present in the reviewed literature.

Methodological Considerations for Membrane vs. Tissue Slice Preparations

While general methodological considerations for using membrane preparations versus tissue slices in binding assays are well-documented in pharmacological research, no studies have applied these techniques to investigate this compound.

Functional Assay Development for Ligand Efficacy and Intrinsic Activity Assessment

There are no published reports on the development or use of functional assays to assess the efficacy (e.g., EC50, Emax) or intrinsic activity of this compound, which would classify it as an agonist, antagonist, or inverse agonist at any receptor.

Characterization of Receptor Selectivity Profiles for Specific Targets (e.g., monoamine receptors, sigma receptors)

A definitive receptor selectivity profile for this compound is not available. No studies were found that systematically screened this compound against a panel of receptors, such as monoamine transporters, dopamine (B1211576) receptors, serotonin (B10506) receptors, or sigma receptors, to determine its binding affinities and selectivity.

Structure Activity Relationship Sar Studies of 1 4 Iodophenyl N,n Dimethylmethanamine Analogs

Systematic Modification of the N,N-dimethylmethanamine Moiety

The N,N-dimethylmethanamine portion of the molecule is a critical pharmacophore, with the tertiary amine typically being protonated at physiological pH, allowing for a key ionic interaction within the binding site of target proteins. Modifications to this group can significantly impact binding affinity and selectivity.

Research into related compounds, such as analogs of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), demonstrates the importance of the N,N-dimethylamino group. nih.govebi.ac.uknih.gov While direct SAR data on 1-(4-iodophenyl)-N,N-dimethylmethanamine is limited in publicly accessible literature, principles from analogous structures suggest that alterations to the N-alkyl substituents can modulate potency.

Key findings from related monoamine transporter inhibitors indicate:

N-Methyl Groups: The presence of two methyl groups is often optimal for high-affinity binding. Reducing the substitution to a secondary amine (N-methyl) or removing it entirely (primary amine) typically decreases potency.

Larger Alkyl Groups: Replacing the methyl groups with larger alkyl substituents, such as ethyl or propyl groups, can lead to a reduction in binding affinity due to steric hindrance within the binding pocket.

Cyclic Amines: Incorporating the nitrogen into a cyclic system, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can either increase or decrease affinity depending on the specific target and the conformational constraints imposed by the ring.

Table 1: Hypothetical Impact of N,N-dimethylmethanamine Moiety Modification on Binding Affinity (based on general SAR principles for monoamine transporter inhibitors)
ModificationStructureExpected Impact on AffinityRationale
N,N-dimethyl (Parent)-CH₂-N(CH₃)₂HighOptimal size and basicity for ionic and van der Waals interactions.
N-methyl-CH₂-NH(CH₃)Moderate to LowReduced steric bulk may alter fit; potential for altered hydrogen bonding.
Primary amine-CH₂-NH₂LowSignificant loss of favorable interactions; increased solvation penalty.
N,N-diethyl-CH₂-N(C₂H₅)₂LowIncreased steric bulk likely causes clashes within the binding site.

Variations on the 4-Iodophenyl Ring and its Substituents

The 4-iodophenyl ring is another crucial element for molecular recognition. The iodine atom at the para-position is significant due to its size, lipophilicity, and ability to form halogen bonds.

SAR studies on various classes of monoamine transporter ligands consistently show that the nature and position of halogen substituents on the phenyl ring are determinants of affinity and selectivity. For instance, in benztropine (B127874) analogs, adding halogen groups at the 3- and 4-positions of the phenyl rings was found to improve dopamine (B1211576) transporter (DAT) affinity and selectivity. nih.gov Similarly, in a series of citalopram analogs, a 5-iodo-substituent resulted in high binding affinity for SERT. nih.gov

Key trends observed in related compound series include:

Halogen Substitution: The affinity often follows the order I > Br > Cl > F. The larger, more polarizable halogens like iodine can form stronger interactions. Adding a 4'-iodo group to certain biphenylthiol derivatives appeared to reduce the rate of clearance from the brain, a desirable kinetic property for imaging agents. nih.gov

Positional Isomerism: Moving the iodo-substituent from the para- (4) position to the meta- (3) or ortho- (2) position generally leads to a significant decrease in binding affinity, highlighting the specific geometry of the binding pocket.

Multiple Substitutions: Introducing additional substituents on the ring can have varied effects. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its interactions, while bulky groups can introduce steric clashes.

Table 2: Representative Binding Affinities (Kᵢ, nM) of Citalopram Analogs with Modifications on the Aromatic Ring for the Serotonin Transporter (SERT).
CompoundSubstituentSERT Kᵢ (nM)
Citalopram5-CN1.94
Analog 55-Br1.04
Analog 215-I1.42

Data adapted from studies on citalopram analogs, which share structural motifs with this compound. nih.gov

Impact of Linker Chemistry and Aromatic Systems on Binding Affinity and Selectivity

The "linker" in this compound is the simple methylene (B1212753) (-CH₂-) bridge connecting the phenyl ring to the amine. While seemingly simple, this linker is vital for establishing the correct spatial relationship between the aromatic ring and the basic nitrogen. The flexibility and strain of a linker can have a significant impact on binding affinity. nih.gov

Modifications to this linker or the aromatic system include:

Linker Length: Increasing the linker length (e.g., to an ethyl or propyl chain) can drastically alter the molecule's conformation and its ability to simultaneously engage key binding residues, often leading to reduced affinity.

Linker Rigidity: Introducing conformational constraints, for example by incorporating the linker into a ring system, can increase affinity if the resulting conformation is pre-organized for binding, as this reduces the entropic penalty upon binding. nih.gov

Aromatic System Replacement: Replacing the phenyl ring with other aromatic systems like naphthyl, benzofuranyl, or pyridinyl rings can modulate selectivity and affinity. The choice of a new aromatic system introduces changes in size, shape, and electronic properties, which can be exploited to fine-tune interactions with the target protein.

Computational and Medicinal Chemistry Approaches to SAR Elucidation

Modern drug discovery heavily relies on computational methods to understand and predict SAR, guiding the synthesis of new, more potent, and selective compounds. alliedacademies.orgbeilstein-journals.org These approaches are particularly useful when a three-dimensional structure of the target protein is available. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For analogs of this compound, docking studies can reveal key interactions, such as the ionic bond formed by the protonated amine and potential halogen bonds involving the iodine atom. These simulations help rationalize why certain modifications are beneficial while others are detrimental. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. alliedacademies.org By analyzing physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR can predict the activity of unsynthesized analogs, helping to prioritize synthetic efforts. mdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, positive ionizable groups) that a molecule must possess to bind to a specific target. A pharmacophore model for a target like SERT would typically include an aromatic center and a protonated amine, consistent with the structure of this compound.

These computational tools, when used in conjunction with experimental data, accelerate the optimization of lead compounds by providing insights into the molecular basis of their activity. alliedacademies.orgbeilstein-journals.org

Advanced Research Directions and Future Perspectives

Integration with Novel Imaging Modalities in Preclinical Research

The presence of an iodine atom on the phenyl ring of 1-(4-iodophenyl)-n,n-dimethylmethanamine makes it an ideal precursor for radioiodination and a synthon for introducing other radionuclides used in advanced imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). snmmi.orgnih.govnih.govnih.gov These non-invasive techniques are crucial in preclinical research for visualizing and quantifying biochemical processes in living organisms, offering insights into disease mechanisms and therapeutic responses. pitt.edunih.govnih.gov

The carbon-iodine bond can be readily targeted for radiolabeling with isotopes of iodine, such as Iodine-123, a common radionuclide for SPECT imaging. snmmi.orgnih.gov SPECT tracers derived from iodo-aryl precursors are used to study a variety of biological targets, including dopamine (B1211576) transporters (DaT) in the investigation of Parkinsonian syndromes. snmmi.orgnih.gov For instance, 123I-ioflupane, a SPECT agent, is used to assess the integrity of the nigrostriatal dopaminergic system by binding to DaTs. snmmi.orgunm.edu

Furthermore, the iodophenyl group is a versatile precursor for introducing positron-emitting radionuclides, such as Fluorine-18 (B77423) (¹⁸F) and Carbon-11 (¹¹C), which are staples of PET imaging. nih.govresearchgate.netresearchgate.net PET offers superior sensitivity and spatial resolution compared to SPECT. mdpi.com The development of PET tracers is a major focus in neuroscience and oncology research. pitt.edunih.govnih.govmdpi.com The conversion of an aryl iodide to an aryl fluoride (B91410) or a methylated analogue allows for the creation of ¹⁸F- or ¹¹C-labeled radiotracers, respectively. researchgate.netmdpi.comuic.edu These tracers are developed to target specific receptors, transporters, and protein aggregates involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease. pitt.edunih.govresearchgate.net

The integration of such precursors with automated radiochemistry synthesizers facilitates the rapid and efficient production of these imaging agents, which is critical given the short half-lives of radionuclides like ¹¹C (approx. 20.4 minutes) and ¹⁸F (approx. 109.8 minutes). researchgate.netresearchgate.net Preclinical evaluation in animal models using microPET or microSPECT systems is essential to determine the pharmacokinetic properties and target specificity of new radiotracers derived from scaffolds like this compound. mdpi.comresearchgate.net

Imaging ModalityRadionuclideApplication in Preclinical ResearchPrecursor Role of Iodophenyl Group
SPECT Iodine-123 (¹²³I)Dopamine Transporter (DaT) imaging in Parkinson's disease models. snmmi.orgnih.govnih.govDirect precursor for radioiodination. nih.gov
PET Fluorine-18 (¹⁸F)Imaging neuroreceptors, protein aggregates (e.g., beta-amyloid), and tumor metabolism. pitt.edumdpi.commdpi.commdpi.comPrecursor for nucleophilic radiofluorination reactions. researchgate.netuic.edu
PET Carbon-11 (¹¹C)Imaging neurotransmitter systems and enzyme activity. pitt.edunih.govnih.govPrecursor for radiomethylation or carbonylation reactions. researchgate.netresearchgate.net

Application in Targeted Chemical Probe Development for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. nih.govbayer.comchemicalprobes.org this compound is an excellent starting material for the development of such probes, particularly for PET and SPECT imaging, due to its suitability for radiolabeling. nih.govnih.gov The core structure can be chemically modified to confer high affinity and selectivity for targets of interest, such as G-protein coupled receptors (GPCRs), transporters, and enzymes. nih.govdntb.gov.ua

The development process involves designing derivatives that bind with high specificity to a target, thereby minimizing off-target effects that could confound experimental results. nih.gov For example, modifications to the amine or phenyl portions of the molecule can generate analogues that target adenosine (B11128) A2A receptors, which are implicated in neurodegenerative disorders. mdpi.comnih.gov Once a potent and selective ligand is identified, the iodine atom serves as a handle for introducing a radioisotope (e.g., ¹²³I, ¹⁸F via a precursor), transforming the ligand into a targeted imaging probe. snmmi.orgresearchgate.net

In preclinical research, these radiolabeled probes are used to:

Map Target Distribution: Determine the location and density of receptors or other targets in the brain and peripheral tissues. nih.govnih.gov

Investigate Disease Pathology: Compare target density in disease models versus healthy controls, as demonstrated in studies of neuroinflammation and neurodegeneration. nih.govnih.gov

Assess Target Occupancy: Measure the degree to which a therapeutic drug binds to its intended target in vivo, which is crucial for drug development. nih.gov

The development of these probes is a multidisciplinary effort, combining medicinal chemistry, radiochemistry, and pharmacology to create tools that can illuminate complex biological processes at the molecular level. nih.govmdpi.com

Exploration as a Scaffold for Complex Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is a cornerstone strategy for identifying new therapeutic leads. youtube.comvapourtec.com this compound is a versatile scaffold for generating such libraries. A scaffold is a core molecular structure upon which a variety of chemical substituents can be built. chemscene.com

The utility of this compound as a scaffold stems from its two key reactive sites:

The Aryl Iodide: This group is highly amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). youtube.com These reactions allow for the introduction of diverse chemical fragments at the 4-position of the phenyl ring, rapidly generating a large number of distinct analogues. Late-stage halogenation and subsequent functionalization are powerful tools in medicinal chemistry. nih.gov

The Dimethylaminomethyl Group: The amine functionality can be modified, or the entire group can be replaced after initial synthetic steps, to introduce further structural diversity. jfda-online.comtaylorandfrancis.comnih.gov

By systematically varying the substituents at these positions, chemists can create a focused library of compounds. vapourtec.com This library can then be subjected to high-throughput screening to identify "hits"—molecules that exhibit a desired biological activity against a specific target. youtube.com The structural information from these hits can then guide the design of more potent and selective lead compounds. The use of halogenated precursors like this compound is common in the synthesis of building blocks for these libraries. nih.govanaxlab.com

Reaction TypeSite of DerivatizationPotential ModificationsPurpose in Library Synthesis
Cross-Coupling Reactions Aryl IodideAlkyl, aryl, heteroaryl, alkyne groupsSystematically explore the chemical space around the phenyl ring to improve target binding and properties. youtube.com
Amine Chemistry Dimethylaminomethyl groupN-dealkylation followed by re-alkylation/acylationModulate solubility, basicity, and interactions with the biological target. jfda-online.com
Nucleophilic Substitution Aryl Iodide (for ¹⁸F)Introduction of fluorineCreation of analogues for PET imaging probes or to modulate metabolic stability. researchgate.netuic.edu

The exploration of this compound as a scaffold enables the efficient and systematic investigation of structure-activity relationships (SAR), accelerating the journey from an initial concept to a potential drug candidate. youtube.comvapourtec.com

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(4-iodophenyl)-N,N-dimethylmethanamine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-iodobenzyl chloride with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours can yield the target compound . Key factors include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature control : Excessive heat may lead to dehalogenation or byproducts.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol is recommended .

Q. Q2. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Look for signals corresponding to the N,N-dimethyl group (δ ~2.2–2.4 ppm for CH₃) and aromatic protons (δ ~7.3–7.8 ppm for the iodophenyl ring). The iodine atom induces deshielding in adjacent carbons .
  • HRMS : The molecular ion peak should match the exact mass (C₉H₁₂IN: calc. 285.0054). Isotopic patterns (iodine has a natural abundance of 100% for ¹²⁷I) aid in confirmation .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can:

  • Charge distribution : Identify electron-deficient regions (e.g., iodine-substituted phenyl ring) for electrophilic substitution.
  • Dipole moments : Predict solubility in polar solvents (experimental validation required).
  • Frontier orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability and redox behavior .

Q. Q4. How should researchers address contradictions in experimental data, such as unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities. For example, deiodination products may form under reducing conditions.
  • Reaction monitoring : In situ IR or TLC can track intermediate formation. Adjust stoichiometry or switch to milder reagents (e.g., NaBH₄ instead of LiAlH₄) to suppress side reactions .

Q. Q5. What strategies are effective for studying the stereochemical outcomes of derivatives, such as diastereomers, in this compound analogs?

Methodological Answer:

  • Chiral chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers.
  • NOESY NMR : Detect spatial proximity between substituents to assign stereochemistry.
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. Q6. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Receptor binding assays : Screen against GPCRs (e.g., muscarinic receptors) using radioligand displacement (e.g., [³H]-N-methylscopolamine).
  • Cellular toxicity : Use MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC₅₀ values).
  • Metabolic stability : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., demethylation) .

Data Interpretation and Optimization

Q. Q7. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Solvent effects : Simulate NMR shifts with implicit solvent models (e.g., PCM) to improve DFT accuracy.
  • Dynamic effects : Account for conformational flexibility via molecular dynamics (MD) simulations.
  • Validation : Cross-check with empirical databases (e.g., SDBS) for aromatic amines .

Q. Q8. What experimental parameters are critical for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Catalyst loading : Optimize Pd/C or Ni catalysts for cost-effective iodination.
  • Workup protocols : Implement continuous extraction or membrane filtration to handle large volumes.
  • Process analytics : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Safety and Regulatory Considerations

Q. Q9. What safety protocols are recommended for handling this compound, given its structural analogs?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize iodine-containing waste with Na₂S₂O₃ to prevent environmental release.
  • Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Emerging Research Directions

Q. Q10. How can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

Methodological Answer:

  • Isotope exchange : Replace stable ¹²⁷I with radioactive ¹²⁴I/¹²⁵I via electrophilic substitution.
  • Biodistribution studies : Use SPECT/CT imaging in murine models to evaluate uptake in target tissues (e.g., thyroid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.